molecular formula C26H24O7 B5316203 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate

2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate

Cat. No.: B5316203
M. Wt: 448.5 g/mol
InChI Key: FJNYTYLIQLWGIO-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is commonly referred to as DAPB and is known for its unique chemical properties that make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of DAPB is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. DAPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, DAPB has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DAPB has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In animal studies, DAPB has been shown to inhibit tumor growth and metastasis. Additionally, DAPB has been shown to reduce inflammation in various models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAPB in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Additionally, DAPB has been shown to be a fluorescent probe for the detection of various biomolecules, making it a useful tool for studying biological processes. However, one of the limitations of using DAPB is its relatively low yield in the synthesis method, which can make it expensive to produce.

Future Directions

There are several future directions for the study of DAPB. One area of research is in the development of new drugs for the treatment of various diseases. DAPB has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of DAPB and its effects on various biological processes. Finally, there is a need for the development of more efficient synthesis methods for DAPB to make it more accessible for research purposes.
In conclusion, 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate or DAPB is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications. Its unique chemical properties make it suitable for a wide range of applications, including the development of new drugs and as a fluorescent probe for the detection of various biomolecules. While further research is needed to fully understand its mechanism of action and potential applications, DAPB holds promise for the future of scientific research.

Scientific Research Applications

DAPB has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. DAPB has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, DAPB has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

Properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-29-18-11-12-19(21(27)13-9-17-10-14-23(31-3)25(15-17)32-4)24(16-18)33-26(28)20-7-5-6-8-22(20)30-2/h5-16H,1-4H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNYTYLIQLWGIO-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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